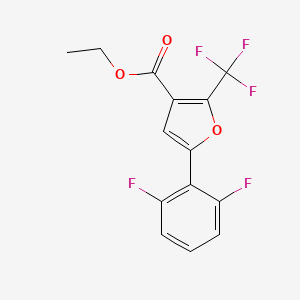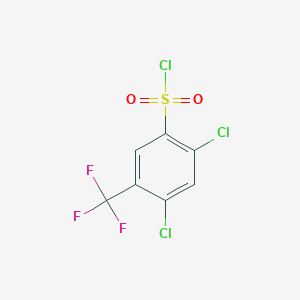![molecular formula C12H8F3NO4 B6312686 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid CAS No. 1357623-91-6](/img/structure/B6312686.png)
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid (TFMPCA) is a compound belonging to the oxazole family. It is a synthetic compound with a wide range of applications in scientific research. TFMPCA is used in a variety of biochemical and physiological experiments, as well as in drug development. TFMPCA has been found to have many advantages for laboratory experiments, as well as some limitations.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid has been used in a variety of scientific research experiments, including drug development, enzyme inhibition, and protein-protein interactions. This compound has been used to study the inhibition of enzymes such as serine proteases and cytochrome P450. It has also been used to study protein-protein interactions, as well as the regulation of gene expression.
Mecanismo De Acción
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of enzymes such as serine proteases, cytochrome P450, and protein kinases. It does this by binding to the active site of the enzyme, preventing the enzyme from binding to its substrate. This compound has also been shown to inhibit the activity of protein kinases, which are proteins that regulate the activity of other proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes such as serine proteases, cytochrome P450, and protein kinases. It has also been found to have an effect on gene expression, as it has been shown to inhibit the activity of certain transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid has many advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it is highly soluble in aqueous solutions. Additionally, it is relatively stable and has a relatively low molecular weight, making it easy to work with. The main limitation of this compound is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid. One potential direction is to further explore the effects of this compound on gene expression, as well as to examine the effects of this compound on other enzymes and proteins. Additionally, further research could be done to explore the potential applications of this compound in drug development. Other potential directions include exploring the effects of this compound on cell signaling pathways and examining the effects of this compound on cell growth and differentiation. Finally, further research could be done to explore the potential applications of this compound in other areas of biotechnology, such as tissue engineering and gene therapy.
Métodos De Síntesis
2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid can be synthesized through a simple two-step process. First, 3-trifluoromethylphenol is reacted with 5-methoxy-1,3-oxazole in the presence of a base such as sodium hydroxide. This reaction produces the intermediate, 2-[3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole. This intermediate is then reacted with acetic anhydride in the presence of a base such as sodium hydroxide to produce this compound.
Propiedades
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-19-11-8(10(17)18)16-9(20-11)6-3-2-4-7(5-6)12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRAEBPJXQQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)



![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)